7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer, antifungal, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid. This reaction produces an intermediate compound, which is then treated with phosphorus oxychloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key steps include the careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Similar in structure but with a different substitution pattern, leading to variations in biological activity.
5-Methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine: Another derivative with hydroxyl substitution, which affects its chemical reactivity and biological properties.
Uniqueness
7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit the ERK signaling pathway makes it a valuable compound in anticancer research .
Biological Activity
7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a fused ring system consisting of a triazole and a pyrimidine ring. Its chemical formula is C6H5ClN4, with a molecular weight of 172.58 g/mol. The structural representation is as follows:
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Anticancer Activity : This compound has been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival. In studies, it induced apoptosis and cell cycle arrest in cancer cells by regulating proteins involved in these processes .
- Antibacterial and Antifungal Properties : The compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development in treating infections .
Antiproliferative Studies
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Notably:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
H12 | MGC-803 | 9.47 | ERK inhibition |
H12 | HCT-116 | 9.58 | ERK inhibition |
H12 | MCF-7 | 13.1 | ERK inhibition |
These findings indicate that the compound exhibits potent antiproliferative effects that are superior to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
In Vivo Studies
In vivo studies have further supported the anticancer potential of this compound. For instance, it demonstrated significant tumor growth inhibition in xenograft models when administered at specific dosages .
Case Studies
One notable case study involved the synthesis and evaluation of various derivatives of this compound. The study highlighted the following:
- Compound Variants : Different substitutions on the triazole or pyrimidine rings were explored to enhance biological activity.
- Results : Some derivatives exhibited improved potency against specific cancer types compared to the parent compound.
Properties
IUPAC Name |
7-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-9-6-8-3-2-5(7)11(6)10-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEPRFDISCYQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378888-26-6 |
Source
|
Record name | 7-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.